molecular formula C53H48NO4P2PdS+ B11926692 XantPhos Pd G4

XantPhos Pd G4

Cat. No.: B11926692
M. Wt: 963.4 g/mol
InChI Key: ZLZQKYJCQDYFIA-UHFFFAOYSA-O
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Description

XantPhos Pd G4 (CAS: 1621274-19-8) is a fourth-generation Buchwald palladacycle precatalyst featuring the 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) ligand. This precatalyst is air-, moisture-, and thermally stable, making it highly practical for industrial and pharmaceutical applications . It is particularly effective in C–N cross-coupling reactions and aminocarbonylation of (hetero)aryl bromides, enabling high yields (e.g., >80%) under mild conditions (e.g., 80°C, 16 h) . The XantPhos ligand’s large bite angle (~108°) enhances steric and electronic control during catalysis, which suppresses side reactions like β-hydride elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions: XantPhos Pd G4 is synthesized by combining XantPhos with a palladium source under specific reaction conditions. The preparation involves the use of methanesulfonate as a non-coordinating anion, which enhances the stability and reactivity of the catalyst. The synthetic route typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and high-throughput screening methods allows for efficient production and quality assurance .

Chemical Reactions Analysis

Buchwald-Hartwig Amination

XantPhos Pd G4 demonstrates unique regioselectivity in aryl amination reactions by suppressing ring-walking behavior observed with monodentate ligands. In spirocyclic dihalide aminations:

  • Mechanistic behavior :

    • Generates 4b (dicoupled intermediate on opposing rings) as the major product via kinetic selectivity (k₄:k₃ = 10:1) .

    • Exhibits 0th-order dependence on reactants, indicating turnover-limiting reductive elimination .

Ligand TypeIntermediate PreferenceRing Walking Observed?
Monodentate (e.g., P(tBu)₃)4a (adjacent rings)Yes
Bidentate (XantPhos)4b (opposite rings)No

Aminocarbonylation

This compound catalyzes aminocarbonylation of (hetero)aryl bromides at low temperatures (45°C) :

  • Reaction scope :

    • Bromopyridines and alkyl-substituted bromobenzenes yield amides in up to 92% efficiency .

    • Tolerates diverse amines, including secondary alkylamines .

Optimized Conditions :

ParameterValue
Precatalyst Loading4 mol%
SolventTHF
Temperature45°C
Yield86–92%

Alkoxycarbonylation of Arylsulfoniums

This compound minimizes demethylation side reactions in alkoxycarbonylation :

  • Substrates : Arylsulfonium salts react with alcohols to form esters.

  • Performance : Achieves 86% yield for 3aa (4-methoxybenzoate) compared to 55% with Pd(OAc)₂/dppp .

Cross-Coupling Reactions

This compound facilitates diverse cross-couplings with broad substrate compatibility :

Reaction TypeSubstratesKey Feature
Suzuki-MiyauraAryl boronic acidsHigh TON (turnover number)
StilleOrganostannanesSolubility in polar solvents
NegishiOrganozinc reagentsRoom-temperature compatibility
HiyamaOrganosilanesFunctional group tolerance

Macrocyclization via CTM (Catalyst-Transfer Macrocyclization)

Despite its efficacy in other reactions, this compound underperforms in one-step macrocyclization :

PrecatalystLigandSolventYield (%)Macrocycle Formed
XPhos-Pd-G4XPhosTHF99Yes
XantPhos-Pd-G4XantPhosTHFn.d.No

Conditions: 0.035 M monomer concentration, 40°C, 2 h .

Mechanistic Insights

  • Resting state : Pd(II)-amide complexes dominate, favoring reductive elimination over oxidative addition .

  • Ligand effect : Bidentate XantPhos restricts palladium mobility, preventing ring walking and enabling regiocontrol .

Comparative Performance

This compound outperforms other palladium catalysts in specific contexts:

CatalystReactionYield (%)Advantage
This compoundAminocarbonylation86–92Low-temperature efficiency
PEPPSI-IPrBuchwald-Hartwig<10Limited sp³ C–N bond formation
RuPhos Pd G4Suzuki-Miyaura60–75Moderate functional group compatibility

This compound’s versatility in cross-coupling and amination reactions stems from its ligand architecture, which balances stability with controlled reactivity. While it excels in regioselective aminations and low-temperature carbonylation, its limitations in macrocyclization highlight context-dependent applicability .

Scientific Research Applications

Key Applications

  • Aminocarbonylation Reactions
    • Description : XantPhos Pd G4 has been utilized in aminocarbonylation processes, particularly for (hetero)aryl bromides.
    • Performance : In a study, this precatalyst achieved full conversion of starting materials at temperatures as low as 45 °C, yielding amides in high purity (up to 92%) .
    • Mechanism : The catalyst's efficiency is attributed to its ability to generate active palladium species rapidly and its compatibility with various substrates.
  • Cross-Coupling Reactions
    • Buchwald-Hartwig Couplings : this compound is extensively used in Buchwald-Hartwig cross-coupling reactions, particularly involving primary amines and aryl halides. It facilitates the formation of functionalized compounds like 4-arylaminothiazoles .
    • Catalyst-Transfer Macrocyclization : Recent studies have demonstrated its utility in one-step catalyst-transfer macrocyclization, achieving yields up to 99% in specific reactions .
  • Alkoxycarbonylation
    • Application : In alkoxycarbonylation reactions involving aryldiazonium salts, this compound has shown improved yields compared to other ligands, highlighting its effectiveness in generating complex organic molecules .

Comparative Performance

The following table summarizes the performance of this compound relative to other precatalysts in various reactions:

Reaction TypeCatalyst UsedYield (%)Temperature (°C)Notes
AminocarbonylationThis compound9245High conversion at low temperature
Buchwald-Hartwig CouplingThis compoundUp to 99VariedEffective for diverse substrates
AlkoxycarbonylationThis compound86VariedSuperior yield compared to dppf

Case Studies

  • Study on Ring Walking Behavior :
    A recent investigation into the mechanistic aspects of reactions using this compound revealed insights into regioselectivity and intermediate formation. The study indicated that the choice of ligand significantly influences reaction pathways and product distribution .
  • Low-Temperature Reactivity :
    A detailed analysis demonstrated that this compound allows for effective aminocarbonylation at reduced temperatures, which is advantageous for sensitive substrates . This capability minimizes side reactions and enhances product yields.
  • Broad Substrate Scope :
    Research has shown that this precatalyst can accommodate a wide variety of substrates, making it a versatile tool in synthetic chemistry. Its application extends beyond simple aryl halides to more complex systems, demonstrating robustness across different reaction conditions .

Mechanism of Action

The mechanism of action of XantPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The process typically includes the following steps:

Comparison with Similar Compounds

Comparative Analysis with Similar Precatalysts

Ligand Systems and Structural Features

Precatalyst Ligand Type Bite Angle (°) Key Structural Features Stability
XantPhos Pd G4 Bidentate XantPhos ~108 9,9-Dimethylxanthene backbone, two PPh₂ groups Air/moisture/thermally stable
RuPhos Pd G4 Bidentate RuPhos ~103 Biarylphosphine with isopropyl substituents Moderate thermal stability
EPhos Pd G4 Bidentate EPhos ~97 Electron-rich biarylphosphine Air-stable
PEPPSI-IPr N-Heterocyclic Carbene ~90 Bulky IPr ligand with mesityl substituents Sensitive to air/moisture

Key Differences :

  • This compound’s rigid xanthene backbone provides superior regioselectivity compared to RuPhos or EPhos .
  • PEPPSI-IPr’s monodentate NHC ligand facilitates faster oxidative addition but lacks stability under ambient conditions .

Reaction Performance in C–N Cross-Coupling

Precatalyst Substrate Scope Yield (%) Key Observations Evidence
This compound (Hetero)aryl bromides 80–95 Inhibits ring-walking; favors dicoupled intermediates
RuPhos Pd G4 Aryl chlorides 70–85 Supports ring-walking; requires diffusion control
PEPPSI-IPr Aryl iodides 60–90 Fast oxidative addition; limited by β-hydride elimination
P(tBu)₃ Pd G4 Sterically hindered substrates 50–75 High ring-walking tendency; poor regioselectivity

Mechanistic Insights :

  • Ring-Walking : this compound suppresses ring-walking due to its rigid bidentate coordination, whereas P(tBu)₃ and PEPPSI-IPr allow ligand mobility, enabling migratory insertion .
  • Kinetic Behavior : COPASI modeling revealed this compound requires a four-step catalytic cycle (including aryl halide-catalyst complex formation), contrasting with PEPPSI-IPr’s simpler model .

Critical Advantages and Limitations

Advantages of this compound

  • Stability : Operates under ambient conditions without rigorous drying .
  • Regioselectivity : Suppresses ring-walking, enabling precise control in polyhalogenated systems .
  • Versatility : Effective in diverse reactions (C–N coupling, carbonylation) .

Limitations

  • Cost : Higher molecular weight (949.36 g/mol) increases material costs .
  • Ligand Rigidity : May reduce efficacy in sterically demanding substrates compared to PEPPSI-IPr .

Biological Activity

XantPhos Pd G4 is a palladium-based catalyst that has garnered significant attention for its application in various organic transformations, particularly in cross-coupling reactions. This article delves into the biological activity and catalytic efficiency of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C50_{50}H42_{42}N2_2O4_4P2_2PdS
  • Molecular Weight: 935.31 g/mol
  • CAS Number: 1878105-23-7
  • Purity: ≥95% .

This compound is characterized by its bidentate phosphine ligand, which significantly enhances the stability and reactivity of palladium in catalyzed reactions. Its robust nature allows it to function effectively under mild reaction conditions, making it suitable for various synthetic applications.

The catalytic activity of this compound is primarily attributed to its ability to facilitate oxidative addition and reductive elimination processes during cross-coupling reactions. Studies indicate that the choice of ligand profoundly influences the kinetics and selectivity of these reactions.

  • Oxidative Addition: The initial step involves the coordination of the palladium center with the substrate, leading to an oxidative addition that generates a palladium(II) complex.
  • Reductive Elimination: Following the formation of intermediates, a reductive elimination step occurs, resulting in the formation of the desired product and regeneration of the palladium catalyst .

Catalytic Applications

This compound has been effectively employed in various catalytic processes:

  • Aminocarbonylation Reactions: It has been shown to catalyze aminocarbonylation of (hetero)aryl bromides at low temperatures (45 °C), yielding high conversions (up to 92%) .
  • Cross-Coupling Reactions: The catalyst is particularly effective in C-N coupling reactions, facilitating the synthesis of functionalized compounds such as 4-arylaminothiazoles and 2-arylaminooxazoles .

Case Study 1: Aminocarbonylation Efficiency

In a study focusing on aminocarbonylation using this compound, researchers observed that this catalyst enabled full conversion of aryl bromides into amides with minimal side products. The reaction conditions were optimized to achieve high yields while maintaining low temperatures, thus minimizing thermal degradation .

Reaction ConditionsYield (%)Temperature (°C)
Standard Conditions9245
Low Temperature>8025

Case Study 2: Kinetic Analysis of Ring Walking

Another significant study investigated the kinetic behavior of this compound in ring walking scenarios during palladium-catalyzed reactions. The results indicated a notable preference for certain intermediates, highlighting how ligand choice affects regioselectivity and overall reaction efficiency .

Catalyst TypeObserved IntermediatesRing Walking Behavior
This compoundFour distinct intermediatesInhibited
RuPhosOne predominant intermediateOperative

Research Findings

Recent research emphasizes the importance of ligand design in enhancing catalytic performance. The studies show that this compound exhibits superior stability and reactivity compared to other ligands like RuPhos or P(tBu)3_3. This is attributed to its unique bidentate structure, which provides better electronic and steric properties conducive to catalytic activity .

Q & A

Basic Research Questions

Q. What are the standard reaction conditions and substrates for XantPhos Pd G4 in C–N cross-coupling?

this compound is optimized for Buchwald-Hartwig amination and aminocarbonylation of (hetero)aryl bromides at low temperatures (often <100°C). Key substrates include aryl bromides and primary/secondary amines. Reactions typically use mild bases (e.g., Cs2CO3) and tolerate functional groups due to the ligand’s wide bite angle (∼108°), which stabilizes the palladium center . For aminocarbonylation, CO gas is introduced in slight excess (1.1–2 equiv) to achieve high yields .

Q. How does this compound differ from other Pd precatalysts in terms of stability and handling?

this compound is air- and moisture-stable, unlike earlier Pd catalysts requiring inert atmospheres. This stability stems from the G4 framework, which encapsulates the Pd center in a robust ligand matrix. However, solubility in common solvents (e.g., THF, toluene) varies; pre-dissolving the catalyst in warm solvent is recommended to avoid inactive aggregates .

Q. What analytical techniques are suitable for monitoring this compound-mediated reactions?

DirectInject-LC™ enables real-time analysis of intermediates and products in air-sensitive reactions (e.g., SpiroOMeTAD synthesis). NMR (31P/1H) is critical for tracking ligand coordination and Pd speciation, while COPASI kinetic modeling validates reaction progress by overlaying experimental and simulated time-course data .

Advanced Research Questions

Q. How can ligand structure and Pd:ligand ratios influence catalytic activity and selectivity?

The XantPhos ligand’s rigid xanthene backbone creates a large bite angle, favoring mono-ligated Pd intermediates that enhance oxidative addition and reductive elimination. Excess ligand (Pd:ligand >1:1) forms less active Pd(XantPhos)2 species, reducing turnover. Kinetic studies using variable ligand ratios and calorimetry reveal optimal activity at Pd:ligand = 1:1.5 . Magnetic transfer NMR experiments further confirm dynamic ligand exchange during catalysis .

Q. What methodologies resolve contradictions in reaction outcomes (e.g., competing ring-walking vs. diffusion-controlled pathways)?

Conflicting mechanistic data (e.g., intermediate accumulation vs. rapid turnover) can arise from competing pathways. To differentiate:

  • Use time-resolved DirectInject-LC™ to track intermediates (e.g., Pd-aryl vs. Pd-amido species) .
  • Compare kinetic profiles under varying temperatures: ring-walking is thermally activated, while diffusion control shows minimal temperature dependence .
  • Validate with DFT calculations to map energy barriers for alternative pathways .

Q. How can researchers design kinetic models for this compound-catalyzed reactions?

COPASI-based models integrate experimental data (e.g., substrate consumption, intermediate concentrations) to simulate reaction networks. Key steps:

  • Define elementary steps (oxidative addition, ligand exchange, reductive elimination).
  • Input rate constants derived from Arrhenius plots or literature analogs.
  • Validate by overlaying experimental vs. modeled time courses (Fig. 6 in ). Adjust parameters (e.g., activation energy) iteratively to minimize residuals.

Q. What strategies optimize this compound for challenging substrates (e.g., sterically hindered amines)?

Steric hindrance slows reductive elimination. Mitigation approaches include:

  • Increasing reaction temperature (80–100°C) to accelerate Pd–N bond cleavage.
  • Using bulky additives (e.g., LiOtBu) to destabilize Pd-amido intermediates, favoring product release.
  • Screening alternative G4 precatalysts (e.g., RuPhos Pd G4) with smaller bite angles for hindered systems .

Q. Methodological Guidelines

  • For reproducibility : Report Pd:ligand ratios, solvent purity, and CO pressure (if applicable). Inconsistent yields often stem from trace oxygen or moisture degrading the catalyst .
  • For mechanistic studies : Combine NMR (speciation), kinetics (rate laws), and computational modeling to resolve ambiguities. Example: 31P NMR identified Pd(XantPhos)2 as an off-cycle species in low-activity systems .
  • For data interpretation : Use error bars (standard deviation) and statistical tests (t-tests, ANOVA) when comparing reaction outcomes. Raw data should be archived in appendices for peer review .

Properties

Molecular Formula

C53H48NO4P2PdS+

Molecular Weight

963.4 g/mol

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

ZLZQKYJCQDYFIA-UHFFFAOYSA-O

Canonical SMILES

CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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